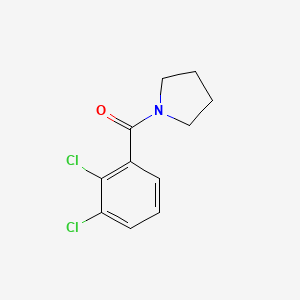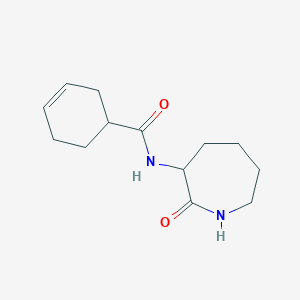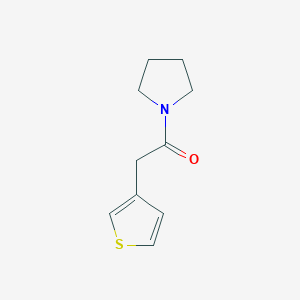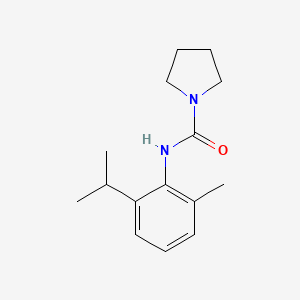
1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone, also known as DIMBOA, is a compound that belongs to the class of indole alkaloids. It is found in various plants, including maize, wheat, and rye. DIMBOA has been studied extensively due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone is not fully understood. However, it has been suggested that it exerts its effects through the modulation of various signaling pathways, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone has been shown to possess various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone has also been shown to modulate the expression of various genes, including those involved in inflammation and cancer. Furthermore, it has been found to possess immunomodulatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone in lab experiments include its natural origin, low toxicity, and wide availability. However, its limitations include its low solubility in water and the need for specialized equipment for its extraction and purification.
Orientations Futures
There are several future directions for the study of 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone. These include the investigation of its potential applications in the treatment of various diseases, including cancer and inflammation. Furthermore, the development of new synthesis methods and the optimization of existing methods can lead to increased yields and reduced costs. The study of the structure-activity relationship of 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone can also lead to the development of new analogs with improved properties. Finally, the investigation of the biosynthesis of 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone in plants can provide insights into its role in plant defense mechanisms.
Méthodes De Synthèse
The synthesis of 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone can be achieved through various methods, including the extraction from plants and chemical synthesis. The chemical synthesis involves the reaction of 2-methoxyacetaldehyde with indole in the presence of a reducing agent. The yield of the reaction is influenced by the reaction conditions, such as temperature, solvent, and catalysts.
Applications De Recherche Scientifique
1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone has been studied extensively for its potential applications in scientific research. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties. 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Thus, it has been used as a natural preservative in the food industry.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-8-11(13)12-7-6-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLPCVMGRXECTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)
![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)

![N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512715.png)

![Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)




![N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512755.png)


